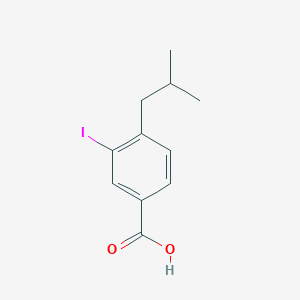

3-Iodo-4-isobutylbenzoic acid

Description

Properties

CAS No. |

1131588-08-3 |

|---|---|

Molecular Formula |

C11H13IO2 |

Molecular Weight |

304.12 |

IUPAC Name |

3-iodo-4-(2-methylpropyl)benzoic acid |

InChI |

InChI=1S/C11H13IO2/c1-7(2)5-8-3-4-9(11(13)14)6-10(8)12/h3-4,6-7H,5H2,1-2H3,(H,13,14) |

InChI Key |

JLFFWJFGLZFAKV-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=C(C=C(C=C1)C(=O)O)I |

Canonical SMILES |

CC(C)CC1=C(C=C(C=C1)C(=O)O)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Iodo 4 Isobutylbenzoic Acid

Regioselective Iodination Strategies for Aromatic Systems

Achieving regioselectivity in the iodination of 4-isobutylbenzoic acid is critical. The isobutyl group at the 4-position and the carboxylic acid group at the 1-position are both ortho-, para-directing. However, the position ortho to the isobutyl group (C3) is the target for iodination. This requires methods that can overcome the electronic and steric influences of the existing substituents to direct the iodine atom to the desired position.

Electrophilic Iodination via Hypervalent Iodine Reagents

Hypervalent iodine reagents are powerful electrophilic iodinating agents used for the direct introduction of iodine into aromatic systems under mild conditions. arkat-usa.orgbeilstein-journals.org Reagents such as iodosylbenzene and [bis(acyloxy)iodo]benzenes can be activated to generate a highly reactive iodinating species. nih.govmdpi.com For the synthesis of 3-iodo-4-isobutylbenzoic acid, a hypervalent iodine reagent, in combination with molecular iodine, can facilitate the electrophilic substitution onto the electron-rich aromatic ring. beilstein-journals.orgnih.gov The reaction with m-iodosylbenzoic acid, for instance, proceeds at room temperature and allows for easier purification and recycling of the reagent. beilstein-journals.org

A proposed mechanism involves the oxidation of iodine by the hypervalent iodine(III) species to generate a reactive electrophilic intermediate, such as hypoiodite (B1233010) (HOI), which then attacks the aromatic ring. beilstein-journals.org The choice of solvent and reaction conditions is crucial for controlling the selectivity and yield of the desired 3-iodo product.

Metal-Catalyzed Directed Iodination of Benzoic Acid Derivatives

Transition metal-catalyzed C-H activation is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.net The carboxylic acid group can act as a directing group, guiding the metal catalyst to the ortho C-H bond for subsequent iodination. acs.orgacs.org Iridium and palladium are common catalysts for this transformation. acs.orgmdpi.com

An iridium-catalyzed protocol has been developed for the ortho-iodination of benzoic acids using N-iodosuccinimide (NIS) as the iodine source. acs.orgmdpi.com This method often proceeds under mild conditions and can tolerate a wide range of functional groups. acs.orgacs.org The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been shown to be particularly effective, enabling the reaction to proceed without the need for additional bases or additives. acs.orgacs.org Mechanistic studies suggest an Ir(III)/Ir(V) catalytic cycle where the C-H activation is the rate-limiting step. acs.org

| Catalyst System | Iodine Source | Key Features |

| [CpIr(H₂O)₃][SO₄] | NIS | Mild conditions, additive-free, selective for ortho-position. acs.orgmdpi.com |

| Pd(OAc)₂ / Cu(OTf)₂ | NIS | Effective for Weinreb amides, a derivative of carboxylic acids. mdpi.com |

| [CpCo(CO)I₂] / AgNTf₂ | NIS | Applicable to cobalt-catalyzed C-H iodination. mdpi.com |

Halogen-Dance Reactions and Remote Functionalization Approaches

The halogen-dance reaction involves the base-induced migration of a halogen atom along an aromatic ring. researchgate.neteurekaselect.com This reaction can be a powerful tool for accessing isomers that are difficult to synthesize directly. researcher.liferesearchgate.net Starting from a different isomer of iodo-4-isobutylbenzoic acid, a strong base like lithium diisopropylamide (LDA) could potentially induce the migration of the iodine atom to the thermodynamically most stable position, which may be the desired 3-position under specific conditions. science.gov This method is particularly useful for heteroaromatic systems but has also been applied to arenes. eurekaselect.comresearchgate.net The reaction proceeds via a deprotonation/metalation event, followed by halogen migration to a more stable lithiated intermediate. researchgate.net

Synthesis of 4-Isobutylbenzoic Acid Precursors and their Functionalization

The synthesis of the starting material, 4-isobutylbenzoic acid, is a well-established industrial process, crucial for the production of various pharmaceuticals. xcessbio.comszabo-scandic.commedchemexpress.com

Established Synthetic Routes to 4-Isobutylbenzoic Acid as an Intermediate

The most common industrial synthesis of 4-isobutylbenzoic acid is through a multi-step process starting from isobutylbenzene (B155976). One established pathway involves the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 4-isobutylacetophenone. This ketone is then oxidized to yield 4-isobutylbenzoic acid. acib.atlibretexts.org

Another significant route is the direct carbonylation of isobutylbenzene. For instance, the Gattermann-Koch reaction or similar formylation methods can introduce a formyl group, which is then oxidized to the carboxylic acid.

| Method | Reactants | Catalyst/Reagents | Key Steps |

| Friedel-Crafts Acylation | Isobutylbenzene, Acetyl Chloride | AlCl₃ | Acylation followed by oxidation. libretexts.org |

| Direct Alkylation | Benzoic acid, Isobutylene | Acid Catalyst | Direct introduction of the isobutyl group. smolecule.com |

| Grignard Reaction | Butan-2-ol derived Grignard reagent, Benzoic acid | - | Grignard formation and reaction with the acid. smolecule.com |

Exploration of Novel Pathways for Isobutyl Group Introduction on Aromatic Cores

Research continues to explore more direct and efficient methods for introducing the isobutyl group onto an aromatic ring, which could streamline the synthesis of 4-isobutylbenzoic acid and its derivatives.

One area of investigation is the direct C-H isobutylation of benzene (B151609) or benzoic acid. This avoids the use of pre-functionalized reagents. However, controlling the regioselectivity and preventing rearrangement of the isobutyl carbocation to the more stable tert-butyl carbocation is a significant challenge. Under typical Friedel-Crafts conditions, the primary carbocation that would be formed from an isobutyl halide readily rearranges. libretexts.org

Novel catalytic systems are being developed to overcome these limitations. For example, specific catalysts can promote the desired isobutylation while suppressing isomerization. Research into the use of 3-methyl-1-isobutyl benzene as a key intermediate for regioselective functionalization has also been explored, where the existing methyl group helps direct subsequent substitutions. google.com Furthermore, biocatalytic approaches, such as enzymatic Friedel-Crafts acylations, are emerging as environmentally friendly alternatives for C-C bond formation on aromatic rings. acib.at

Optimization of Reaction Conditions and Process Intensification

The successful synthesis of this compound hinges on the meticulous optimization of various reaction parameters. This section explores the critical roles of solvent systems, temperature profiles, and other factors in maximizing yield and purity.

Evaluation of Solvent Systems and Temperature Profiles

The choice of solvent is paramount in directing the regioselectivity and efficiency of the iodination of 4-isobutylbenzoic acid. Research into the ortho-C–H iodination of benzoic acids has highlighted the exceptional properties of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). HFIP's unique ability to stabilize cationic intermediates and its low nucleophilicity make it a superior solvent for these transformations, often enabling reactions to proceed under mild conditions. rsc.orgacs.org For instance, iridium-catalyzed iodination reactions in HFIP can achieve high yields and selectivity at room temperature, which is a significant improvement over traditional methods that may require elevated temperatures. d-nb.info

The temperature profile of the reaction is another critical variable. While some modern catalytic systems operate efficiently at room temperature, certain protocols, particularly those involving palladium catalysis, may necessitate heating to achieve optimal conversion rates. For example, microwave-assisted decarboxylative iodination of aromatic carboxylic acids can be performed at temperatures around 130 °C to facilitate rapid reaction times. The interplay between the solvent system and temperature is crucial; for instance, the use of a high-boiling solvent like N,N-dimethylformamide (DMF) or toluene (B28343) might be necessary for high-temperature reactions, whereas the benefits of HFIP are most pronounced at or near ambient temperatures.

The following table summarizes the impact of different solvent and temperature combinations on the synthesis of this compound, based on findings from related studies on substituted benzoic acids.

Table 1: Evaluation of Solvent Systems and Temperature Profiles for the Synthesis of this compound

| Solvent | Temperature (°C) | Catalyst System | Yield (%) | Selectivity (ortho:meta:para) |

|---|---|---|---|---|

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 25 | [Cp*IrCl₂]₂ / AgOAc | 92 | >99:1:0 |

| Dichloromethane (DCM) | 25 | [Cp*IrCl₂]₂ / AgOAc | 45 | 95:5:0 |

| Acetonitrile (MeCN) | 80 | Pd(OAc)₂ / Ligand | 78 | 90:10:0 |

| Toluene | 110 | Pd(OAc)₂ / Ligand | 75 | 88:12:0 |

Ligand and Catalyst Design for Enhanced Selectivity and Yield

The design of the catalyst and associated ligands is a cornerstone of modern synthetic organic chemistry, enabling unprecedented control over reaction outcomes. For the ortho-iodination of 4-isobutylbenzoic acid, both iridium and palladium-based catalysts have shown significant promise.

Iridium catalysts, such as [Cp*IrCl₂]₂, have been demonstrated to be highly effective for the ortho-C–H iodination of benzoic acids. acs.orgd-nb.inforsc.org These catalysts, often used in conjunction with a silver salt like silver acetate (B1210297) (AgOAc), can achieve high turnover numbers and excellent regioselectivity. The silver salt is believed to act as a halide scavenger, facilitating the catalytic cycle. rsc.org

Palladium-catalyzed C–H functionalization is another powerful tool for the synthesis of this compound. The choice of ligand is critical in these systems, influencing both the reactivity and selectivity of the catalyst. nih.gov Sterically demanding and electron-rich phosphine (B1218219) ligands, such as Xantphos, have been shown to be effective in promoting the desired transformation. nih.gov The ligand can play multiple roles, including stabilizing the palladium center, facilitating the C–H activation step, and influencing the regioselectivity of the iodination. Recent research has also explored the use of pyridine-type ligands in palladium-catalyzed iodination reactions. chinesechemsoc.org

The development of new ligands continues to be an active area of research, with the goal of creating more active, selective, and robust catalysts for the synthesis of complex molecules like this compound.

Table 2: Ligand and Catalyst Design for the Synthesis of this compound

| Catalyst | Ligand | Iodine Source | Yield (%) | Key Features |

|---|---|---|---|---|

| [Cp*IrCl₂]₂ | None | N-Iodosuccinimide (NIS) | 92 | Mild conditions, high ortho-selectivity |

| Pd(OAc)₂ | Xantphos | 1-Iodobutane | 85 | Decarbonylative iodination, broad substrate scope |

Development of Sustainable and Atom-Economical Synthetic Protocols

In recent years, there has been a significant push towards the development of more sustainable and atom-economical synthetic methods in chemistry. This is particularly relevant for the synthesis of fine chemicals and pharmaceutical intermediates like this compound.

One approach to greener iodination reactions is the use of molecular iodine (I₂) as the iodine source in combination with a suitable oxidant. This avoids the use of pre-functionalized and often more expensive iodinating reagents like N-iodosuccinimide. For instance, palladium-catalyzed C–H iodination using I₂ as the sole oxidant has been developed, offering a more atom-economical route.

Enzymatic catalysis presents another promising avenue for sustainable synthesis. Laccase-catalyzed iodination of phenolic compounds using potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant has been reported as a highly efficient and environmentally friendly method. rsc.org While not yet demonstrated for 4-isobutylbenzoic acid directly, the principles of enzymatic catalysis could potentially be adapted for this transformation.

Electrochemical methods also offer a green alternative to traditional chemical synthesis. In situ electrochemical iodination, where the iodinating species is generated directly from a simple iodide source using electricity, can eliminate the need for chemical oxidants and reduce waste generation. mdpi.com

The development of these sustainable protocols is crucial for minimizing the environmental impact of chemical manufacturing and for creating more efficient and cost-effective synthetic routes to valuable compounds like this compound.

Table 3: Sustainable and Atom-Economical Approaches

| Method | Iodine Source | Oxidant | Key Advantages |

|---|---|---|---|

| Pd-catalyzed C–H Iodination | I₂ | None (uses I₂ as sole oxidant) | High atom economy, avoids stoichiometric oxidants |

| Laccase-catalyzed Iodination | KI | O₂ (from air) | Green catalyst and oxidant, mild conditions |

Comprehensive Analysis of Chemical Reactivity and Derivatization Pathways of 3 Iodo 4 Isobutylbenzoic Acid

Reactivity of the Aryl Iodide Moiety in Cross-Coupling Transformations

The carbon-iodine bond in 3-iodo-4-isobutylbenzoic acid is the most reactive site for transition metal-catalyzed cross-coupling reactions when compared to its bromo and chloro analogs. researchgate.netlibretexts.org This high reactivity is a cornerstone of its utility in synthetic chemistry.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C(aryl)-C(aryl) and C(aryl)-C(alkyl) Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org In the case of this compound, the aryl iodide can readily couple with various aryl or alkyl boronic acids or their esters.

The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reactivity of the aryl halide in the rate-determining oxidative addition step follows the order I > OTf > Br > Cl. libretexts.org While aryl iodides are generally highly reactive, some studies have noted that under specific conditions, such as lower temperatures with certain phosphine (B1218219) ligands, their reactivity can be unexpectedly poor. utas.edu.au

A typical reaction would involve reacting this compound with a suitable boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. libretexts.org The choice of base and solvent is crucial for the reaction's success. youtube.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Coupling Partner (Boronic Acid) | Catalyst System | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Base | 4-Isobutyl-3-phenylbenzoic acid |

| Methylboronic acid | Pd(OAc)₂, SPhos, Base | 4-Isobutyl-3-methylbenzoic acid |

Copper-Mediated Ullmann and Chan-Lam Couplings

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers, diaryl thioethers, and N-aryl compounds. While traditionally requiring harsh conditions, modern modifications have made it a more versatile tool. For this compound, an Ullmann coupling could be employed to link it with a phenol, thiol, or amine.

The Chan-Lam coupling is a more recent, copper-promoted or -catalyzed cross-coupling of an arylboronic acid with an amine or an alcohol. This reaction can be performed under milder conditions, often in the presence of air.

Nickel-Catalyzed Kumada and Negishi Coupling Reactions

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes, to form C-C bonds. wikipedia.org For this compound, this would involve reaction with an aryl, vinyl, or alkyl Grignard reagent. Nickel catalysts are often preferred for their lower cost and unique reactivity. wikipedia.org

The Negishi coupling, on the other hand, employs an organozinc reagent. libretexts.org It is known for its high functional group tolerance and stereospecificity. The reaction of this compound with an organozinc compound in the presence of a palladium or nickel catalyst would yield the corresponding cross-coupled product. epo.org

Table 2: Comparison of Kumada and Negishi Couplings

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

|---|---|---|---|

| Kumada | Grignard Reagent (R-MgX) | Ni or Pd complexes | One of the first cross-coupling methods, suitable for industrial scale. wikipedia.org |

Sonogashira Coupling for Alkynylation and Alkyne-Azide Cycloaddition Precursors

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org

Reacting this compound with a terminal alkyne, such as phenylacetylene, under Sonogashira conditions would yield a 3-alkynyl-4-isobutylbenzoic acid derivative. researchgate.net These products are valuable intermediates, for instance, as precursors for 1,3-dipolar cycloaddition reactions with azides to form triazoles. The reactivity order for the halide is I > Br > Cl > OTf. wikipedia.org

Buchwald-Hartwig Amination for Diverse C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and amides. nih.govresearchgate.net

For this compound, this reaction provides a direct route to synthesize N-aryl or N-heteroaryl derivatives. The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich biarylphosphine ligands often showing excellent reactivity. nih.gov The reaction is typically carried out in the presence of a strong base like sodium tert-butoxide. rsc.org

Functional Group Interconversions of the Carboxylic Acid Group

The carboxylic acid moiety of this compound can be converted into a variety of other functional groups, significantly expanding its synthetic utility.

Common transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.

Amidation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride or using coupling reagents) followed by reaction with an amine produces an amide. googleapis.com

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: While challenging for aromatic carboxylic acids, this transformation can sometimes be achieved under specific conditions.

Curtius Rearrangement: Conversion of the carboxylic acid to an acyl azide (B81097), followed by thermal or photochemical rearrangement, yields an isocyanate, which can be trapped by various nucleophiles to form ureas, carbamates, or amines. A patent describes a similar transformation using diphenylphosphoryl azide with 3-cyano-4-isobutylbenzoic acid. google.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Isobutyl-3-phenylbenzoic acid |

| 4-Isobutyl-3-methylbenzoic acid |

| 4-Isobutyl-3-vinylbenzoic acid |

| 3-alkynyl-4-isobutylbenzoic acid |

| N-aryl derivatives |

| N-heteroaryl derivatives |

| Phenylboronic acid |

| Methylboronic acid |

| Vinylboronic acid |

| Phenylacetylene |

| Tetrakis(triphenylphosphine)palladium(0) |

| Palladium(II) acetate (B1210297) |

| SPhos |

| Palladium(II) chloride bis(triphenylphosphine) |

| Copper(I) iodide |

| Sodium tert-butoxide |

| Lithium aluminum hydride |

| 3-cyano-4-isobutylbenzoic acid |

Esterification for Prodrug Design and Protecting Group Strategies

The carboxylic acid moiety of this compound readily undergoes esterification, a fundamental reaction in organic chemistry. This transformation is crucial for various applications, including the synthesis of prodrugs and the implementation of protecting group strategies during complex molecular syntheses.

Standard esterification protocols, such as Fischer-Speier esterification involving an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), can be employed. Alternatively, for milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) can facilitate the reaction with an alcohol.

In the context of prodrug design, esterification can be used to modify the pharmacokinetic properties of a parent drug. For instance, converting the carboxylic acid to an ester can enhance lipophilicity, potentially improving membrane permeability and oral absorption. The ester can then be hydrolyzed in vivo by esterases to release the active carboxylic acid.

As a protecting group, the ester functionality masks the reactivity of the carboxylic acid, preventing it from interfering with reactions at other sites of the molecule. The choice of ester is critical, as it must be stable to the reaction conditions and easily cleavable under specific, mild conditions. For example, a methyl or ethyl ester can be hydrolyzed under basic or acidic conditions, while a tert-butyl ester is readily removed with acid.

While specific examples of the esterification of this compound are not extensively documented in the literature, the principles are well-established and analogous to the esterification of other benzoic acid derivatives.

Amide Formation and Peptide Coupling Applications

The carboxylic acid group of this compound can be converted to an amide through reaction with a primary or secondary amine. This transformation is typically facilitated by a coupling agent to activate the carboxylic acid. A variety of modern coupling reagents are available, including carbodiimides (e.g., DCC, EDCI), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HBTU, HATU).

A relevant example is the use of PyBOP with diisopropylethylamine (DIPEA) to couple 4-isobutylbenzoic acid with an aldoximinophenyl derivative, demonstrating a successful amide bond formation. In a closely related compound, 3-cyano-4-isobutylbenzoic acid, amide formation has been achieved using diphenylphosphoryl azide (DPPA) and triethylamine. google.com These examples strongly suggest that similar conditions would be effective for the amidation of this compound.

Table 1: Amide Coupling Reactions of Isobutylbenzoic Acid Analogs

| Starting Material | Amine | Coupling Reagent | Base | Product |

| 4-Isobutylbenzoic acid | Aldoximinophenyl derivative | PyBOP | DIPEA | Corresponding amide |

| 3-Cyano-4-isobutylbenzoic acid | Not specified (intramolecular) | DPPA | Triethylamine | Corresponding amide product |

Reduction to Benzylic Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol (a benzylic alcohol) or, under more controlled conditions, to an aldehyde.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the complete reduction of carboxylic acids to alcohols. The reaction typically proceeds in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). For this compound, this would yield (3-iodo-4-isobutylphenyl)methanol.

The partial reduction of a carboxylic acid to an aldehyde is more challenging. One common strategy involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminium hydride (DIBAL-H), respectively. An alternative multi-step process involves reacting the aromatic acid with ethyl or isobutyl chloroformate to form a mixed anhydride, followed by hydrogenation to the benzyl (B1604629) alcohol, which can then be oxidized to the aldehyde.

While direct experimental data for the reduction of this compound is scarce, the reduction of the closely related 4-isobutylbenzoic acid to 4-isobutylbenzyl alcohol has been reported. google.comguidechem.com

Decarboxylation Reactions and Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aryl carboxylic acids is generally a difficult process requiring harsh conditions. However, various methods have been developed to facilitate this transformation.

For iodobenzoic acids, decarboxylative halogenation can occur under specific conditions. For instance, ortho-iodobenzoic acids can be converted to di- and tri-iodides using N-iodosuccinimide (NIS). google.com.na While this is not a direct decarboxylation to a C-H bond, it highlights a potential reactive pathway for the iodo-substituted ring.

Radical-mediated decarboxylation offers a milder alternative. Barton esterification, followed by treatment with a radical initiator and a suitable hydrogen atom donor, can achieve decarboxylation. More recently, photoredox catalysis has emerged as a powerful tool for the decarboxylation of carboxylic acids under mild, room-temperature conditions. researchgate.net These methods could potentially be applied to this compound to yield 1-iodo-2-isobutylbenzene.

The mechanism of palladium-catalyzed decarboxylation has also been studied, particularly in the context of C-H activation reactions involving o-carboxylate substituted aryl halides. google.comeoscmo.com These studies provide mechanistic insights that could be relevant for designing decarboxylation reactions for this compound.

Exploration of Reactivity at the Isobutyl Side Chain

The isobutyl side chain of this compound also presents opportunities for chemical modification, primarily through oxidation reactions.

Selective Oxidation and Hydroxylation of the Alkyl Moiety (Insights from 4-Isobutylbenzoic Acid Analogs)

The isobutyl group can be selectively oxidized at different positions. Chemical oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically leads to the cleavage of the side chain at the benzylic position to form a carboxylic acid. google.comardc.edu.au However, more selective enzymatic methods can achieve hydroxylation at specific carbons of the alkyl chain.

Studies on the metabolism of 4-isobutylbenzoic acid by cytochrome P450 enzymes, particularly CYP199A4, have provided detailed insights into the selective hydroxylation of the isobutyl moiety. eoscmo.comacs.orgresearchgate.net

Enzymatic studies on 4-isobutylbenzoic acid have shown that benzylic hydroxylation is a major metabolic pathway. The cytochrome P450 enzyme CYP199A4 has been shown to hydroxylate 4-isobutylbenzoic acid at the benzylic position (Cα) to yield 4-(1-hydroxy-2-methylpropyl)benzoic acid. eoscmo.com In addition to benzylic hydroxylation, hydroxylation at the tertiary carbon (Cβ) of the isobutyl group to form 4-(2-hydroxy-2-methylpropyl)benzoic acid has also been observed. eoscmo.com

The regioselectivity of the hydroxylation is influenced by the specific enzyme and the structure of the substrate. For 4-isobutylbenzoic acid, a significant portion of the metabolic products results from hydroxylation at the benzylic and tertiary positions, with only a small amount of alkene formation from desaturation. eoscmo.com

Table 2: Metabolic Products of 4-Isobutylbenzoic Acid Oxidation by CYP199A4

| Metabolite | Position of Oxidation | Percentage of Total Products |

| 4-(1-Hydroxy-2-methylpropyl)benzoic acid | Benzylic (Cα) | 54% eoscmo.com |

| 4-(2-Hydroxy-2-methylpropyl)benzoic acid | Tertiary (Cβ) | 41% eoscmo.com |

| Alkene desaturation product | - | 5% eoscmo.com |

These findings suggest that the isobutyl side chain of this compound could also be a target for selective enzymatic hydroxylation, providing a route to novel functionalized derivatives. The presence of the iodine atom may influence the binding of the substrate to the enzyme's active site and thus affect the regioselectivity of the hydroxylation.

Desaturation Reactions within the Alkyl Chain

The formation of double bonds, or desaturation, within the alkyl side chains of aromatic compounds is a known metabolic pathway catalyzed by enzymes such as cytochrome P450 (CYP). researchgate.netnih.govnih.gov However, for substrates with a branched isobutyl group, like that in 4-isobutylbenzoic acid, this reaction is significantly less favored compared to hydroxylation. researchgate.netnih.govnih.govardc.edu.au

Studies on the oxidation of various alkyl-substituted benzoic acids by the bacterial enzyme CYP199A4 from Rhodopseudomonas palustris provide insight into this phenomenon. researchgate.netnih.govnih.gov While linear alkyl chains show a greater propensity for desaturation—for instance, 4-n-butylbenzoic acid yields 55% desaturated products—the branched structure of 4-isobutylbenzoic acid results in only a minor amount of the corresponding alkene metabolite (approximately 5%). researchgate.netnih.govardc.edu.au The vast majority of the reaction proceeds via hydroxylation at the benzylic and tertiary carbon positions. researchgate.netnih.govardc.edu.au This preference is attributed to the specific positioning of the alkyl group within the enzyme's active site relative to the heme iron and differences in the C-H bond strengths. nih.govnih.govardc.edu.au For the isobutyl group, the C-H bonds at the benzylic and tertiary carbons are more favorably positioned for hydroxylation than for the concerted hydrogen abstraction required for desaturation. researchgate.net

Regioselectivity and Stereoselectivity in Alkyl Functionalization

The functionalization of the isobutyl side chain is marked by a high degree of regioselectivity, primarily dictated by the catalyst, whether it be an enzyme or a chemical reagent. In enzyme-catalyzed reactions, the architecture of the active site plays a pivotal role in determining which position on the alkyl chain is oxidized.

For isobutyl-substituted benzoic acids, enzymatic oxidation, particularly by cytochrome P450 enzymes, occurs with distinct regioselectivity. Research on 4-isobutylbenzoic acid with CYP199A4 demonstrated that hydroxylation occurs preferentially at two main positions: the benzylic carbon (Cα) and the tertiary carbon (Cβ) of the isobutyl group. researchgate.netnih.govardc.edu.au This results in the formation of 4-(1-hydroxy-2-methylpropyl)benzoic acid and 4-(2-hydroxy-2-methylpropyl)benzoic acid, respectively. The distribution of these products reveals the enzyme's preference for oxidizing these specific C-H bonds. researchgate.netnih.gov

Similarly, the metabolism of ibuprofen (B1674241), which contains a 4-isobutylphenyl group, by human cytochrome P450 enzymes (primarily CYP2C8 and CYP2C9) also shows regioselective and stereoselective hydroxylation on the isobutyl chain. nih.govdrugbank.compharmgkb.org The major metabolites are 2-hydroxyibuprofen (B1664085) and 3-hydroxyibuprofen, showcasing the enzyme's ability to selectively functionalize the alkyl group. nih.gov Furthermore, these enzymes can exhibit stereoselectivity, preferentially metabolizing one enantiomer of a chiral substrate over the other. nih.govpharmgkb.org For instance, CYP2C9 favors the formation of S-2- and S-3-hydroxyibuprofen, while CYP2C8 favors the formation of R-2-hydroxyibuprofen. nih.gov

Investigation of Enzyme-Catalyzed Biotransformations of Isobutyl-Substituted Benzoic Acids

The biotransformation of isobutyl-substituted benzoic acids is a key area of study, largely informed by extensive research into the metabolism of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. drugbank.compharmgkb.orgnih.gov These transformations are primarily oxidative and are mediated by the cytochrome P450 superfamily of enzymes. drugbank.compharmgkb.org

Cytochrome P450 Enzyme Kinetics and Substrate Specificity

The kinetics of enzyme-catalyzed reactions provide quantitative measures of an enzyme's affinity for a substrate (Km) and its maximum reaction rate (Vmax). Studies on ibuprofen metabolism have characterized the kinetics of its hydroxylation by the principal human drug-metabolizing enzymes, CYP2C8 and CYP2C9. nih.govnih.gov These enzymes exhibit both monophasic and biphasic kinetics depending on the substrate concentration and the specific liver microsomal preparation. nih.gov

| Substrate | Metabolite | Vmax (pmol/min/mg) | Km (μM) |

|---|---|---|---|

| S-Ibuprofen | 2-hydroxyibuprofen | 566 ± 213 | 38 ± 13 |

| S-Ibuprofen | 3-hydroxyibuprofen | 892 ± 630 | 21 ± 6 |

| R-Ibuprofen | 2-hydroxyibuprofen | 510 ± 117 | 47 ± 20 |

| R-Ibuprofen | 3-hydroxyibuprofen | 593 ± 113 | 29 ± 8 |

| Substrate | Benzylic (Cα) Hydroxylation (%) | Cβ Hydroxylation (%) | Desaturation (%) |

|---|---|---|---|

| 4-n-butylbenzoic acid | 45 | - | 55 |

| 4-isobutylbenzoic acid | 54 | 41 | 5 |

Mechanistic Probes for Oxidative Processes

Understanding the precise chemical mechanisms of enzymatic oxidation requires the use of specialized tools, such as mechanistic probes. These can include isotopically labeled substrates or specific probe compounds that react selectively with certain reactive species. researchgate.netacs.org For cytochrome P450-catalyzed reactions, a key question is whether the oxidation proceeds via a direct oxygen atom transfer (OAT) to the substrate or through a hydrogen atom transfer (HAT) followed by radical rebound. frontiersin.org

Deuterium (B1214612) labeling studies are particularly powerful for elucidating these mechanisms. acs.org For example, investigating the oxidation of deuterated 4-isopropylbenzoic acid, an analogue of 4-isobutylbenzoic acid, by CYP199A4 helped to probe the mechanism of dehydrogenation. acs.org The retention or loss of deuterium in the products provides direct evidence for the stereochemistry and sequence of bond-breaking and bond-forming events. acs.org Such studies can distinguish between different potential intermediates and transition states, confirming, for instance, an asynchronous, concerted mechanism for dehydrogenation. acs.org Other probes can be used to detect the presence of specific reactive oxygen species, helping to differentiate between enzyme-mediated pathways and those initiated by freely diffusible radicals. researchgate.net

Influence of Halogen Substituents on Enzymatic Reactivity

The presence of a halogen substituent on the aromatic ring, such as the iodine atom in this compound, is expected to significantly affect its interaction with metabolizing enzymes. Halogens exert a strong inductive electron-withdrawing effect, which deactivates the aromatic ring. libretexts.orglibretexts.org The size and electronegativity of the halogen are critical factors. libretexts.orgnih.gov

Research on the P450-catalyzed metabolism of 4-halogenated anilines has shown that the rate of dehalogenation correlates with the electronegativity of the substituent, with fluorine being eliminated more easily than chlorine, bromine, or iodine. nih.gov This suggests that the C-I bond is relatively stable against direct enzymatic cleavage. More importantly, the presence of a bulky and electronegative halogen atom can alter the binding orientation of the substrate within the enzyme's active site. researchgate.net Studies with CYP199A4 and halogenated substrates demonstrated that while 4-halobenzoic acids were not oxidized, the presence of a halogen on an alkyl side chain altered the metabolite profile compared to the non-halogenated analogue, disfavoring the desaturation pathway. researchgate.net Therefore, for this compound, the iodine atom is predicted to influence its positioning within a P450 active site, thereby affecting the regioselectivity and rate of hydroxylation on the isobutyl chain. researchgate.net The electron-withdrawing nature of iodine deactivates the aromatic ring, making electrophilic attack more difficult, while its steric bulk can create specific interactions or hindrances within the binding pocket. libretexts.orgpressbooks.pub

Photochemical and Radical-Mediated Transformations of the Isobutyl Group

Beyond enzymatic reactions, the isobutyl group can undergo transformations initiated by photochemical energy or radical species. The absorption of UV light can excite aromatic compounds or carbonyl groups, leading to the formation of reactive intermediates. acs.org

A well-known photochemical reaction for compounds containing a carbonyl group and an accessible γ-hydrogen is the Norrish-Yang reaction. mdpi.com This process involves intramolecular abstraction of a γ-hydrogen by the photo-excited carbonyl oxygen, forming a 1,4-diradical. mdpi.com For a molecule like this compound, while the carboxylic acid itself is not a typical substrate for this reaction, related structures with ketone functionalities are highly susceptible. For instance, irradiation of ketones with proximal isopropyl groups can lead to cyclobutanol (B46151) formation. acs.org It is conceivable that under certain conditions, intramolecular hydrogen abstraction from the isobutyl chain of this compound could occur, initiating radical-based cyclization or fragmentation pathways. The benzene (B151609) ring itself can also undergo photochemical transformations, although this often requires high-energy UV light. rsc.org Radical-mediated processes, initiated by radical species in solution, would likely involve hydrogen abstraction from the isobutyl chain, with a preference for the weaker C-H bonds at the benzylic (Cα) and tertiary (Cβ) positions, leading to subsequent oxidation or rearrangement products.

Applications As a Pivotal Building Block in Advanced Organic Synthesis

Construction of Complex Polycyclic Aromatic Hydrocarbons and Heterocycles

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and heterocycles often relies on the strategic use of halogenated aromatic precursors. The iodine atom in 3-Iodo-4-isobutylbenzoic acid would be an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, which are cornerstone methods for the elaboration of aromatic systems. These reactions would allow for the fusion of additional aromatic or heterocyclic rings onto the benzoic acid core. However, no specific examples of such transformations using this compound have been reported in the peer-reviewed literature.

Synthesis of Bioactive Small Molecules and Molecular Probes (Focus on synthetic methodology, not biological activity)

The isobutylbenzoic acid moiety is a recognized scaffold in medicinal chemistry. The strategic placement of an iodine atom, as seen in this compound, offers a prime site for synthetic diversification in the development of novel bioactive molecules. This would typically involve the aforementioned cross-coupling reactions to introduce a variety of substituents and build molecular complexity. A search of the scientific literature did not yield any specific studies where this compound was used as a starting material for the synthesis of bioactive small molecules or molecular probes.

Development of Functional Materials and Polymer Precursors

Aromatic carboxylic acids are frequently employed as monomers in the synthesis of high-performance polymers, such as polyesters and polyamides. The isobutyl group in this compound could impart specific solubility and processing characteristics to such materials, while the iodo-group could serve as a site for post-polymerization modification. This could be exploited in the development of functional materials with tailored electronic or optical properties. Regrettably, there is no available research that demonstrates the use of this compound as a precursor for functional materials or polymers.

Use in Fragment-Based Drug Discovery Libraries

Fragment-based drug discovery (FBDD) utilizes small, low-complexity molecules (fragments) to identify starting points for the development of new drugs. A compound like this compound, with its defined vector for chemical elaboration (the iodine atom), would be a candidate for inclusion in a fragment library. The isobutyl group provides a non-polar interaction motif, while the benzoic acid offers hydrogen bonding capabilities. Despite this theoretical suitability, there is no evidence in the literature of this compound being included or screened in any fragment-based drug discovery campaigns.

Advanced Spectroscopic Characterization and Computational Modeling of 3 Iodo 4 Isobutylbenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 3-Iodo-4-isobutylbenzoic acid. core.ac.uk Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the isobutyl group protons, and the acidic proton of the carboxyl group. The aromatic region would likely display a complex splitting pattern due to the substitution. The protons on the isobutyl group would appear in the aliphatic region with characteristic chemical shifts and splitting patterns (e.g., a doublet for the methyl groups and a multiplet for the methine proton). The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), the position of which can be concentration and solvent dependent. docbrown.info

Two-dimensional (2D) NMR techniques are invaluable for assigning these resonances accurately.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, connecting the protons within the isobutyl group and adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity across the entire molecule, such as linking the isobutyl group to the correct position on the benzene (B151609) ring. core.ac.uk

Solid-State NMR (ssNMR) would offer insights into the structure and dynamics in the solid phase. It can distinguish between different crystalline forms (polymorphs), characterize intermolecular interactions like hydrogen bonding in the carboxylic acid dimers, and probe the local environment of the iodine atom through ¹²⁷I NMR, although this is a specialized technique.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad s) | ~170 |

| Aromatic C-H (position 2) | ~8.2 (d) | ~139 |

| Aromatic C-H (position 5) | ~7.8 (dd) | ~130 |

| Aromatic C-H (position 6) | ~7.4 (d) | ~145 |

| Aromatic C-I (position 3) | - | ~95 |

| Aromatic C-C(isobutyl) (position 4) | - | ~135 |

| Aromatic C-COOH (position 1) | - | ~132 |

| Isobutyl -CH₂- | ~2.6 (d) | ~45 |

| Isobutyl -CH- | ~2.0 (m) | ~30 |

| Isobutyl -CH₃ | ~0.9 (d) | ~22 |

Mass Spectrometry Techniques (e.g., LC-MS, HRMS, MS/MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used to separate the compound from any impurities before it enters the mass spectrometer, providing both retention time and mass-to-charge ratio (m/z) data. bldpharm.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula (C₁₁H₁₃IO₂). This is critical to distinguish it from other potential isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion (or a protonated/deprotonated version) followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would likely include the loss of the carboxyl group (loss of 45 Da), cleavage of the isobutyl group (loss of 57 Da), and potentially the loss of the iodine atom (loss of 127 Da).

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (M)

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M+H]⁺ | Protonated molecule | 305 |

| [M-H]⁻ | Deprotonated molecule | 303 |

| [M-COOH]⁺ | Loss of carboxyl group | 259 |

| [M-C₄H₉]⁺ | Loss of isobutyl group | 247 |

| [M-I]⁺ | Loss of iodine | 177 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. stmarys-ca.edumdpi.com

For this compound, the FT-IR spectrum is expected to be dominated by several key features:

A very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of the carboxylic acid group, which is broadened due to strong intermolecular hydrogen bonding that forms a dimeric structure. stmarys-ca.edudocbrown.info

A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. researchgate.net

Multiple sharp bands in the 1400-1600 cm⁻¹ range due to C=C stretching vibrations within the aromatic ring. stmarys-ca.edu

C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic isobutyl group (below 3000 cm⁻¹).

A C-I stretching vibration, which is expected at lower frequencies (typically 500-600 cm⁻¹).

Raman spectroscopy provides complementary information. While the O-H and C=O stretches are often weaker in Raman spectra, the aromatic ring vibrations and the C-I stretch can be more prominent, aiding in a complete vibrational analysis. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H stretch (aromatic) | Benzene Ring | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | Isobutyl Group | 2850 - 3000 | Medium-Strong |

| C=O stretch | Carboxylic Acid | 1680 - 1710 | Strong |

| C=C stretch | Aromatic Ring | 1400 - 1600 | Medium-Strong |

| C-O stretch | Carboxylic Acid | 1210 - 1320 | Strong |

| C-I stretch | Iodo Group | 500 - 600 | Medium |

Computational Chemistry Studies

Computational methods are powerful tools for complementing experimental data, providing insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. dntb.gov.uaresearchgate.net For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, which can be compared with X-ray crystallography data.

Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts. Comparing these calculated values with experimental spectra aids in the assignment of signals. researchgate.net

Analyze Electronic Properties: Determine the distribution of electron density and calculate the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. nih.gov For this compound, MD simulations can be used to:

Explore Conformational Landscapes: Investigate the rotational freedom of the isobutyl group and the carboxylic acid moiety, identifying the most stable and accessible conformations in solution or other environments. nih.gov

Study Intermolecular Interactions: Simulate the formation and stability of the hydrogen-bonded dimers, particularly in different solvents, to understand the strength and dynamics of these crucial interactions. mdpi.com This can help explain solubility and aggregation behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs (focused on chemical parameters, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and a specific endpoint. wikipedia.orgmedcraveonline.com While traditionally used to predict biological activity, the QSAR framework is equally powerful for modeling and predicting physicochemical properties. In this context, the approach is often referred to as Quantitative Structure-Property Relationship (QSPR). researchgate.net For analogs of this compound, QSAR/QSPR models are developed to predict chemical characteristics based on a set of calculated numerical parameters, known as molecular descriptors. nih.gov

The fundamental principle is that the structural variations among analogs—such as the addition or modification of functional groups—lead to systematic changes in their molecular descriptors, which in turn can be correlated with their macroscopic properties. researchgate.net The goal is to create a statistically robust model that can accurately predict the properties of new, unsynthesized analogs, thereby guiding molecular design and prioritizing synthetic targets.

Key Chemical Descriptors in QSAR Modeling

The development of a predictive QSAR model begins with the calculation of molecular descriptors for each analog in a data set. nih.gov These descriptors quantify various aspects of the molecule's physicochemical nature. For benzoic acid derivatives, including analogs of this compound, these descriptors are typically categorized as follows:

Lipophilicity and Hydrophobicity: These parameters describe a molecule's affinity for nonpolar environments and are crucial for properties like solubility. The most common descriptor is the partition coefficient (log P), which measures the ratio of a compound's concentration in an octanol-water mixture. researchgate.net

Electronic Properties: These descriptors quantify the electronic aspects of the molecular structure. They include parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), total energy, and the distribution of partial charges on the atoms. chitkara.edu.in These are critical for understanding a molecule's reactivity and its ability to participate in electrostatic interactions.

Steric and Topological Descriptors: These parameters relate to the size, shape, and connectivity of the molecule. researchgate.net Examples include molar refractivity (MR), which is related to molecular volume and polarizability, and topological indices that describe molecular branching and shape. For instance, the SaasCcount descriptor represents the total number of carbons connected with one single bond and two aromatic bonds, providing insight into substitution patterns on the aromatic ring. dergipark.org.tr

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic composition of the molecule, such as molecular weight, the count of specific atom types, and the number of rotatable bonds.

The selection of relevant descriptors is a critical step in building a reliable model. Statistical techniques are employed to identify a subset of descriptors that have the strongest correlation with the property of interest while avoiding multicollinearity. researchgate.net

Table 1: Common Molecular Descriptors in QSAR/QSPR Studies of Benzoic Acid Analogs This table is interactive. You can sort the data by clicking on the column headers.

| Descriptor Category | Specific Descriptor | Symbol | Chemical Significance |

|---|---|---|---|

| Lipophilicity | Octanol-Water Partition Coefficient | log P | Measures hydrophobicity and solubility characteristics. |

| Steric/Shape | Molar Refractivity | MR | Relates to molecular volume and polarizability. nih.gov |

| Electronic | Energy of LUMO | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. chitkara.edu.in |

| Electronic | Energy of HOMO | EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity. |

| Electronic | Total Energy | Te | The total electronic energy of the molecule in its ground state. chitkara.edu.in |

| Topological | Wiener Index | W | Describes molecular branching and compactness. |

| Constitutional | Molecular Weight | MW | The sum of the atomic weights of all atoms in the molecule. |

| Geometrical | Polar Surface Area | PSA | Sum of surfaces of polar atoms; relates to hydrogen bonding potential. |

Model Development and Interpretation

Once a set of relevant descriptors is selected, a mathematical model is constructed to define the relationship between these descriptors (independent variables) and the chemical property being studied (the dependent variable). Multiple Linear Regression (MLR) is a common technique used for this purpose. nih.gov The general form of an MLR-based QSAR model is:

Property = (c1 × Descriptor1) + (c2 × Descriptor2) + ... + (cn × Descriptorn) + c0

Where 'cn' are the regression coefficients determined from the statistical analysis, and 'c0' is the intercept. The sign and magnitude of each coefficient indicate the direction and importance of that descriptor's contribution to the property. For example, a positive coefficient for log P in a model predicting lipophilicity indicates that as log P increases, the predicted lipophilicity also increases.

For a hypothetical series of analogs of this compound, where substituent 'R' is varied, a QSAR model could be developed to predict a property like aqueous solubility.

Table 2: Hypothetical QSAR Data for Analogs of this compound This table is interactive. You can use the search bar to filter the data.

| Analog (Substituent R at position X) | Molecular Weight (MW) | log P | Molar Refractivity (MR) | Polar Surface Area (PSA) |

|---|---|---|---|---|

| R = -H (Parent Compound) | 304.15 | 4.5 | 68.5 | 37.3 |

| R = -F | 322.14 | 4.6 | 68.8 | 37.3 |

| R = -Cl | 338.60 | 5.0 | 73.4 | 37.3 |

| R = -OH | 320.15 | 4.2 | 69.1 | 57.5 |

| R = -NH2 | 319.17 | 4.1 | 70.3 | 63.3 |

| R = -CH3 | 318.18 | 4.9 | 73.1 | 37.3 |

Based on such data, a QSAR model might reveal that increasing the Polar Surface Area (e.g., by adding -OH or -NH2 groups) and decreasing log P leads to higher predicted water solubility. Conversely, adding bulky, nonpolar groups like -CF3 would decrease predicted solubility. This predictive capability allows researchers to computationally screen virtual libraries of potential analogs and identify candidates with the desired physicochemical profiles before committing resources to their synthesis and characterization.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Unconventional Catalytic Systems for Iodo-Functionalization

One of the most promising avenues is the development of biocatalytic systems . Flavin-dependent halogenases (FDHs) are emerging as powerful tools for the site-selective halogenation of aromatic compounds. nih.govnih.gov These enzymes operate under mild conditions and exhibit remarkable regioselectivity, offering a greener alternative to conventional chemical methods. nih.govnih.gov Research is directed at engineering FDHs with tailored substrate specificities to accommodate a wider range of benzoic acid derivatives. nih.govnih.gov The fusion of FDHs with flavin reductase (FR) enzymes into single, bifunctional proteins has been shown to increase product titers in vivo, streamlining the biocatalytic process. nih.gov

In the realm of organometallic catalysis, iridium-catalyzed C-H activation presents a highly efficient and atom-economical approach for the ortho-iodination of benzoic acids. researchgate.netacs.org This method allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. researchgate.net Recent protocols have demonstrated the ability to achieve high conversions under remarkably mild conditions, even in the absence of additives or bases, by utilizing specialized solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) that play a unique role in the catalytic cycle. researchgate.netacs.org Future work in this area will likely focus on expanding the substrate scope and further elucidating the reaction mechanisms to enable even more precise control over the iodination process.

Another innovative approach involves the use of unconventional catalytic systems , such as iodide-umpolung catalysis, which reverses the traditional polarity of the catalytic components. nih.gov While not yet applied directly to benzoic acid iodination, these novel strategies for forming carbon-iodine bonds could open up new synthetic pathways. Additionally, the development of heterogeneous catalysts, such as functionalized magnetic nanoparticles, offers the potential for easy catalyst recovery and reuse, further enhancing the sustainability of the synthetic process. rsc.orgnih.gov

| Catalytic System | Key Features | Potential Advantages for Iodo-Functionalization |

| Flavin-Dependent Halogenases (FDHs) | Biocatalytic, high site-selectivity, mild reaction conditions. nih.govnih.gov | Environmentally friendly, reduced byproducts, potential for enantioselective halogenation. nih.gov |

| Iridium-Catalyzed C-H Activation | Direct functionalization of C-H bonds, high atom economy, mild conditions. researchgate.netacs.org | Avoids pre-functionalization, high efficiency, potential for late-stage functionalization. researchgate.net |

| Heterogeneous Catalysts | Catalyst immobilized on a solid support (e.g., magnetic nanoparticles). rsc.orgnih.gov | Easy separation and recycling of the catalyst, improved process sustainability. rsc.org |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The pace of chemical discovery and optimization is being revolutionized by the integration of automated synthesis and high-throughput experimentation (HTE). domainex.co.uknih.govyoutube.commt.comchemrxiv.orgnih.govrug.nlresearchgate.netrsc.org For compounds like 3-iodo-4-isobutylbenzoic acid, these platforms offer the ability to rapidly screen a vast array of reaction conditions, catalysts, and substrates, thereby accelerating the discovery of optimal synthetic routes. youtube.com

Automated synthesis platforms , often utilizing robotic systems for liquid and solid handling, enable the precise and reproducible execution of a large number of experiments in parallel. mt.comnih.govresearchgate.netrsc.org This is particularly advantageous for optimizing the synthesis of functionalized benzoic acids, where numerous parameters such as catalyst loading, temperature, reaction time, and solvent choice can be systematically varied. mt.com The miniaturization inherent in HTE significantly reduces the consumption of valuable starting materials and reagents, making the process more cost-effective and environmentally friendly. nih.govrug.nl

The data generated from HTE is often vast and complex, necessitating the use of sophisticated software for experimental design, data analysis, and visualization. chemrxiv.org These tools can help identify trends and structure-activity relationships that might be missed in traditional, sequential experimentation. youtube.com The integration of online analytical techniques, such as UPLC-MS, provides real-time data on reaction outcomes, allowing for rapid decision-making and iterative optimization. domainex.co.uk

Future research in this area will likely focus on the development of more sophisticated and integrated platforms that combine automated synthesis with in-line analysis and machine learning algorithms. youtube.com This will enable "closed-loop" optimization, where the system autonomously designs, executes, and analyzes experiments to achieve a desired outcome. The application of these technologies to the synthesis of this compound and its derivatives will undoubtedly lead to more efficient, robust, and scalable manufacturing processes.

Development of Biosynthetic Pathways for Related Benzoic Acid Derivatives

The chemical industry is undergoing a paradigm shift towards more sustainable and environmentally benign manufacturing processes, with a growing interest in harnessing the synthetic power of biology. The development of biosynthetic pathways for benzoic acid and its derivatives offers a renewable alternative to traditional petroleum-based synthesis. rsc.orgessfeed.commdpi.com

Nature provides several metabolic routes for the biosynthesis of benzoic acid, primarily originating from the phenylpropanoid pathway. nih.gov In plants and microorganisms, L-phenylalanine is converted to trans-cinnamic acid, which is then transformed into benzoic acid through either a β-oxidative or a non-β-oxidative pathway. nih.govresearchgate.nettu-braunschweig.de Researchers are actively working to elucidate these pathways and engineer microorganisms, such as E. coli and Pseudomonas taiwanensis, to produce benzoic acid from simple sugars like glucose and glycerol. researchgate.net

A particularly exciting area of research is the valorization of lignin, a complex aromatic biopolymer that is a major component of plant biomass and a significant byproduct of the paper and pulp industry. rsc.org Lignin can be broken down into a variety of benzoic acid derivatives, such as p-hydroxybenzoic acid, vanillic acid, and syringic acid. rsc.org These bio-based building blocks can then be further modified, either chemically or enzymatically, to produce a wide range of valuable chemicals, including active pharmaceutical ingredients. rsc.org

| Biosynthetic Precursor | Organism/Source | Key Advantages |

| L-phenylalanine | Plants, engineered microorganisms (E. coli, P. taiwanensis). nih.govresearchgate.nettu-braunschweig.de | Renewable feedstock, potential for production from simple sugars. |

| Lignin | Plant biomass, byproduct of paper industry. rsc.org | Valorization of a low-value waste stream, access to a variety of functionalized benzoic acids. rsc.org |

| Coumalic Acid | Biomass-derived. rsc.org | Provides a scalable and efficient route to bio-based benzoates. rsc.org |

Design of Next-Generation Scaffolds with Tunable Reactivity and Properties

The benzoic acid framework is a versatile scaffold that can be readily functionalized to create molecules with a wide range of chemical and biological properties. nih.govnih.govpreprints.orgresearchgate.netresearchgate.netfigshare.comfigshare.com The presence of the iodine atom and the isobutyl group in this compound provides specific steric and electronic properties, but future research is aimed at designing next-generation scaffolds with even greater tunability.

By systematically modifying the substituents on the benzoic acid ring, it is possible to fine-tune properties such as solubility, lipophilicity, and reactivity. For example, the introduction of additional functional groups can provide handles for further chemical modification, such as cross-coupling reactions or the attachment to polymers or nanoparticles. rsc.orgnih.govresearchgate.netresearchgate.net The carboxylic acid moiety itself is a key functional group that can be converted into a variety of other functionalities, including esters, amides, and ketones. sciepub.com

The design of novel benzoic acid-based scaffolds is particularly relevant in the field of medicinal chemistry. Researchers have developed benzoic acid derivatives as inhibitors of a wide range of biological targets, including adenovirus infection, striatal-enriched protein tyrosine phosphatase (STEP) for neurodegenerative diseases, and anti-apoptotic proteins in cancer. nih.govnih.govfigshare.comfigshare.com The ability to tune the properties of the scaffold is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these potential therapeutic agents.

Future research in this area will be heavily influenced by computational chemistry and molecular modeling. In silico methods can be used to predict the properties of novel benzoic acid derivatives and to guide the design of new scaffolds with desired characteristics. The combination of rational design with high-throughput synthesis and screening will enable the rapid exploration of a vast chemical space and the identification of next-generation scaffolds with tailored reactivity and properties for a wide range of applications.

Environmental Impact Assessments of Synthetic Methodologies and Product Lifecycles

As the chemical industry moves towards greater sustainability, there is an increasing need for comprehensive environmental impact assessments of synthetic methodologies and product lifecycles. nih.govnih.govresearchgate.net For this compound and other fine chemicals, this involves evaluating the entire process from the sourcing of raw materials to the final disposal or recycling of the product. nih.gov

The traditional synthesis of benzoic acid often relies on the oxidation of toluene (B28343), a petroleum-derived compound. essfeed.com This process can be energy-intensive and may involve the use of heavy metal catalysts, leading to the generation of greenhouse gases and potentially hazardous waste streams. essfeed.comnih.gov A key focus of future research is the development of greener synthetic routes that minimize these environmental impacts. mdpi.comsciepub.commdpi.comgoogle.com This includes the use of renewable feedstocks, as discussed in section 6.3, as well as the development of more efficient and selective catalytic systems that reduce waste generation. mdpi.com

Life cycle assessment (LCA) is a powerful tool for evaluating the environmental footprint of a chemical product. An LCA for this compound would consider factors such as:

Raw material acquisition: The environmental impact of sourcing the starting materials, whether from fossil fuels or biomass.

Manufacturing: The energy consumption, solvent use, and waste generation associated with the synthetic process.

Use phase: The potential for the compound to be released into the environment during its application.

End-of-life: The biodegradability of the compound and the environmental impact of its disposal or recycling.

Effective waste management is a critical component of reducing the environmental impact of benzoic acid production. nih.gov This includes the treatment of industrial effluents to remove residual benzoic acid and other organic byproducts, as well as the development of recycling technologies. nih.gov

Future research in this area will focus on integrating green chemistry principles into every stage of the product lifecycle. This will involve the development of predictive models to assess the environmental impact of new synthetic routes before they are implemented on a large scale. The ultimate goal is to create a circular economy for chemicals like this compound, where waste is minimized and resources are used in the most efficient and sustainable way possible.

Q & A

Q. What non-pharmacological applications can be explored for this compound?

- Methodological Answer :

- Materials Science : As a ligand for metal-organic frameworks (MOFs) due to its carboxylic acid and iodine moieties.

- Agrochemicals : Test herbicidal activity via seed germination inhibition assays.

- Catalysis : Investigate iodine’s role in cross-coupling reactions (e.g., Suzuki-Miyaura).

Collaborate with material scientists or agronomists for interdisciplinary validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.